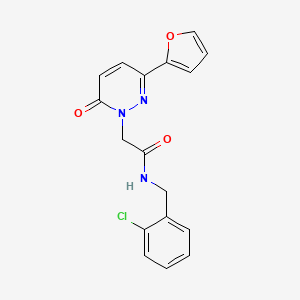

N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a central pyridazinone ring substituted at position 3 with a furan-2-yl moiety and at position 1 with an acetamide group. The acetamide nitrogen is further substituted with a 2-chlorobenzyl group. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly for applications in antimicrobial or enzyme-targeted therapies. Its molecular formula is C₁₈H₁₅ClN₃O₃, with a molecular weight of 356.8 g/mol.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c18-13-5-2-1-4-12(13)10-19-16(22)11-21-17(23)8-7-14(20-21)15-6-3-9-24-15/h1-9H,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTCHGXTAHQZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the chlorobenzyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific diseases.

Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Pyridazinone Core Modifications: The target compound and ’s derivative share a 3-(furan-2-yl) substituent, which may enhance π-π stacking interactions in enzyme binding . ’s derivative incorporates methyl and methylthio-benzyl groups, which could improve metabolic stability or modulate solubility .

Acetamide Substituent Diversity :

- The 2-chlorobenzyl group in the target compound contrasts with ’s 4-methoxybenzyl , which introduces electron-donating methoxy groups for altered solubility or target affinity .

- ’s 3-methylpyridin-2-yl substituent introduces a heteroaromatic ring, likely influencing hydrogen bonding or bioavailability .

Molecular Weight and Complexity: The target compound (356.8 g/mol) is mid-range in molecular weight compared to ’s bulkier derivative (474.4 g/mol), which may impact membrane permeability or solubility .

Biological Activity

N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article provides a detailed examination of its biological activity, synthesis, and research findings.

| Property | Description |

|---|---|

| Molecular Formula | C16H12ClN3O3 |

| Molecular Weight | 329.74 g/mol |

| IUPAC Name | N-(2-chlorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide |

| InChI Key | NNABTIPWXORPRK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazinone Core : Achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Introduction of the Furan Ring : Conducted via condensation reactions with furan derivatives.

- Attachment of the Chlorobenzyl Group : Involves nucleophilic substitution reactions with chlorinated phenyl derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in their activity. The precise mechanisms can vary based on the context of use, but potential pathways include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors, influencing signaling pathways critical for various biological functions.

Anticancer Properties

Preliminary studies suggest that this compound exhibits notable anticancer properties. In vitro evaluations have demonstrated its potential effectiveness against various cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity, with a percentage inhibition comparable to established chemotherapeutics.

- A549 (Lung Cancer) : Showed promising growth inhibition, suggesting potential as an anti-proliferative agent.

Mechanisms of Anticancer Activity

The anticancer effects are believed to be mediated through several mechanisms:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increasing oxidative stress within cancer cells, leading to cell death.

- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.

Case Studies and Research Findings

Recent research has highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:

- A study found that similar pyridazinone derivatives exhibited potent anti-proliferative effects against various cancer cell lines, with some compounds showing over 90% inhibition at specific concentrations .

- Another investigation demonstrated that compounds with furan and pyridazine moieties could selectively target tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the pyridazinone core via cyclization of dihydrazides or condensation of diketones with hydrazine derivatives under reflux conditions .

- Step 2: Functionalization of the pyridazinone ring with a furan-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the halogenated precursor .

- Step 3: Amide coupling between the pyridazinone-acetic acid derivative and 2-chlorobenzylamine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous solvents like THF or DMF .

- Purification: Chromatography (HPLC) and crystallization are critical to achieve >95% purity. Reaction conditions (temperature, pH) must be tightly controlled to avoid side products .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural Confirmation: H/C NMR to verify substituent positions and amide bond formation .

- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight validation .

- Functional Group Analysis: FT-IR to identify carbonyl (C=O, ~1650 cm) and aromatic C-H stretching (~3100 cm) .

Q. What are the key functional groups influencing its chemical reactivity?

- Pyridazinone Ring: Participates in hydrogen bonding and π-π stacking, critical for target binding .

- Chlorobenzyl Group: Enhances lipophilicity and influences steric interactions with biological targets .

- Furan-2-yl Moiety: Modulates electronic properties and may undergo oxidation to form reactive intermediates .

Advanced Research Questions

Q. How does structural modification of the chlorobenzyl group impact binding affinity to chemokine receptors?

- SAR Studies: Replace the 2-chlorobenzyl group with analogs (e.g., 3-chloro, 4-fluoro) to evaluate steric/electronic effects. Competitive binding assays (e.g., SPR) against chemokine receptors (e.g., CCR5) reveal that the 2-chloro position optimizes hydrophobic interactions in the receptor pocket .

- Computational Insights: Molecular docking (AutoDock Vina) shows that the chlorine atom’s electronegativity stabilizes interactions with receptor residues (e.g., Tyr-108 in CCR5) .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

- Dose-Response Validation: Replicate assays (e.g., IC measurements) across multiple cell lines (e.g., HeLa, HEK293) to distinguish cell-specific effects .

- Metabolic Stability Testing: Assess cytochrome P450-mediated degradation using liver microsomes to clarify discrepancies in in vivo vs. in vitro efficacy .

- Orthogonal Assays: Combine enzymatic inhibition studies with cellular viability assays (MTT) to confirm target-specific activity .

Q. How can molecular dynamics simulations optimize the compound’s pharmacokinetic profile?

- Solubility Prediction: Simulations (e.g., COSMO-RS) model solubility in physiological buffers, guiding salt formation (e.g., hydrochloride) to enhance bioavailability .

- Plasma Protein Binding: Free energy perturbation (FEP) calculations predict albumin binding, informing structural tweaks to reduce sequestration .

Q. What are the methodological challenges in scaling up synthesis without compromising yield?

- Catalyst Optimization: Transition from homogeneous (e.g., Pd(PPh)) to heterogeneous catalysts (e.g., Pd/C) for Suzuki couplings to improve recyclability .

- Process Analytical Technology (PAT): Implement inline FT-IR and ReactIR to monitor reaction progression and mitigate side reactions during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.